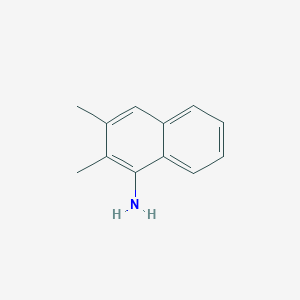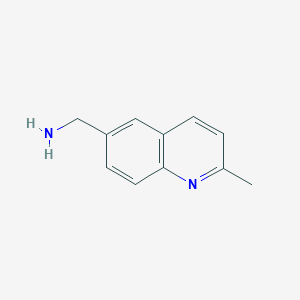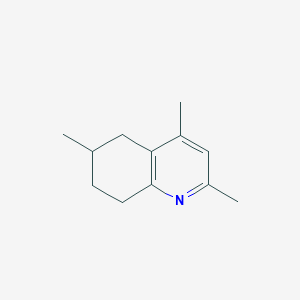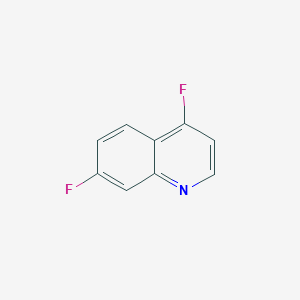
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by their bicyclic structure, which includes a naphthalene ring system. The specific stereochemistry of this compound is denoted by the (3alpha,4abeta,8aalpha) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- typically involves multi-step organic reactions. Common synthetic routes may include:
Hydrogenation: Starting from a naphthalene derivative, hydrogenation can be used to reduce the aromatic rings to form the octahydro structure.
Methylation: Introduction of the methyl group at the 3-position can be achieved through various methylation reactions, such as using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the hydrogenation process.
Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow systems may be employed to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully saturated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Naphthalenone, octahydro-3-methyl-: Without specific stereochemistry.
2(1H)-Naphthalenone, octahydro-3-ethyl-: With an ethyl group instead of a methyl group.
2(1H)-Naphthalenone, decahydro-: Fully saturated naphthalenone.
Uniqueness
The unique stereochemistry of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Propiedades
Número CAS |
55332-01-9 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h8-10H,2-7H2,1H3 |
Clave InChI |
MHEYINGBKKDJJK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CCCCC2CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)
![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)


